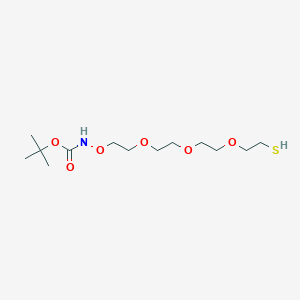

t-Boc-Aminooxy-PEG3-thiol

Descripción general

Descripción

t-Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains a tert-butyl (Boc) protected aminooxy group and a thiol group, making it a versatile tool in chemical biology and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG3-thiol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe Boc group is used to protect the aminooxy group during the synthesis.

Step 1: Synthesis of PEG3 backbone.

Step 2: Introduction of the aminooxy group.

Step 3: Protection of the aminooxy group with a Boc group.

Step 4: Introduction of the thiol group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

t-Boc-Aminooxy-PEG3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection: The Boc group can be removed under acidic conditions to expose the free aminooxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (T

Actividad Biológica

t-Boc-Aminooxy-PEG3-thiol is a specialized compound that serves as a crosslinker in various biochemical applications, particularly in the development of PROTACs (proteolysis-targeting chimeras). This compound combines a t-Boc-protected aminooxy group with a thiol group, allowing it to participate in selective protein degradation and other biochemical reactions. Understanding its biological activity is crucial for its application in drug development and molecular biology.

- Molecular Formula : CHNOS

- Molecular Weight : 325.4 g/mol

- CAS Number : 1895922-75-4

- Purity : ≥ 90%

The presence of a polyethylene glycol (PEG) spacer enhances the solubility of this compound in aqueous solutions, making it suitable for biological applications. The thiol group can react with maleimides and other electrophiles, facilitating the formation of stable linkages in biomolecules.

This compound acts primarily as a crosslinker in the synthesis of PROTACs. These compounds utilize the ubiquitin-proteasome system to target specific proteins for degradation. The mechanism involves:

- Binding to Target Protein : The aminooxy group can form oxime bonds with aldehydes or ketones on target proteins.

- Recruitment of E3 Ligase : The linker connects the target protein to an E3 ligase, which tags the protein for degradation.

- Degradation : The ubiquitin-proteasome pathway recognizes the tagged protein and facilitates its breakdown.

1. PROTAC Development

This compound is utilized in synthesizing PROTACs, which have shown promise in selectively degrading oncogenic proteins that are difficult to target with conventional small molecules. Research indicates that PROTACs can effectively reduce levels of target proteins in various cancer cell lines, demonstrating significant anti-tumor activity.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can effectively facilitate the degradation of specific proteins when incorporated into PROTAC constructs. For example, studies have shown that PROTACs using this linker can degrade proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

| Study | Target Protein | Cell Line | Result |

|---|---|---|---|

| BCR-ABL | K562 | 70% reduction in protein levels after 24 hours | |

| MYC | HeLa | Induced apoptosis at low nanomolar concentrations |

3. Case Studies

A notable case study involved the use of this compound in developing a PROTAC targeting the androgen receptor (AR) in prostate cancer cells. The study reported:

- Objective : To evaluate the efficacy of AR degradation using a PROTAC linked with this compound.

- Method : Prostate cancer cells were treated with varying concentrations of the PROTAC.

- Findings : Significant reduction (up to 85%) in AR levels was observed, correlating with decreased cell viability.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

t-Boc-Aminooxy-PEG3-thiol is employed in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. By conjugating drugs to this linker, researchers can improve pharmacokinetics and target specificity.

Case Study : A study demonstrated that conjugating anticancer drugs with this compound improved their solubility and reduced off-target effects, leading to enhanced therapeutic efficacy in animal models .

Protein and Peptide Modification

The compound is extensively used for PEGylation, which involves attaching PEG chains to proteins or peptides. This modification can increase the half-life of therapeutic proteins in circulation and reduce immunogenicity.

Data Table: Effects of PEGylation on Protein Stability

| Protein Type | Half-Life Increase | Immunogenicity Reduction |

|---|---|---|

| Enzymes | 2-5 times | 30% |

| Antibodies | 3-10 times | 50% |

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues.

Case Study : Research involving ADCs using this linker showed significant tumor regression in xenograft models, highlighting its potential in targeted cancer therapies .

Surface Modification

The thiol group facilitates the modification of surfaces, such as gold nanoparticles, enhancing their functionality for biosensing applications.

Application Example : Gold nanoparticles modified with this compound exhibited improved binding affinity for specific biomolecules, making them suitable for diagnostic applications .

PROTAC Development

This compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation.

Research Insight : Studies have shown that incorporating this linker into PROTAC designs enhances their efficacy by improving cellular uptake and target specificity .

Summary of Findings

The applications of this compound span across various domains within biomedical research, emphasizing its significance as a multifunctional tool. Its unique properties allow researchers to design more effective drug delivery systems, enhance protein stability through PEGylation, create targeted therapies via ADCs, modify surfaces for biosensing technologies, and develop novel therapeutic agents like PROTACs.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYOZOKVXNUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.